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Methylbenzoyl-L-tryptophyl-D-phenylalaninate
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Overview
Description
Methylbenzoyl-L-tryptophyl-D-phenylalaninate is a synthetic compound with the molecular formula C28H27N3O4 and a molecular weight of 469.54 g/mol . It is known for its complex structure, which includes a benzoyl group, a tryptophan derivative, and a phenylalanine derivative. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Methylbenzoyl-L-tryptophyl-D-phenylalaninate involves multiple steps. One common synthetic route includes the following steps:
Formation of N-benzoyl-L-tryptophan: This step involves the reaction of L-tryptophan with benzoyl chloride in the presence of a base such as sodium hydroxide.
Coupling with D-phenylalanine: The N-benzoyl-L-tryptophan is then coupled with D-phenylalanine using a coupling reagent like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to increase yield and efficiency.
Chemical Reactions Analysis
Methylbenzoyl-L-tryptophyl-D-phenylalaninate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Methylbenzoyl-L-tryptophyl-D-phenylalaninate has been studied for its potential anticancer properties. Research indicates that compounds derived from amino acids can exhibit cytotoxic effects on cancer cells. For instance, studies have shown that amino acid methyl esters, including those based on phenylalanine and tryptophan, can inhibit the growth of cancerous cell lines through various mechanisms, such as inducing apoptosis or inhibiting proliferation .
Mechanism of Action
The anticancer effects are often attributed to the ability of these compounds to interact with cellular pathways involved in growth regulation. For example, amino acid derivatives have been linked to modulation of signaling pathways that control cell cycle progression and apoptosis .
Drug Delivery Systems
Targeted Delivery
this compound can be utilized in targeted drug delivery systems. The incorporation of amino acid derivatives into drug carriers enhances the specificity and efficacy of therapeutic agents. For instance, conjugating chemotherapeutic agents to amino acid-based carriers has been shown to improve their bioavailability and reduce systemic toxicity .
Case Study: Doxorubicin Conjugates
A notable application involves the use of L-phenylalanine methyl ester as a carrier for doxorubicin, a widely used chemotherapeutic agent. This approach leverages the biocompatibility and low toxicity of amino acid derivatives to create more effective treatment regimens for various cancers .
Antimicrobial Properties
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of methyl esters derived from amino acids, including L-phenylalanine methyl ester. These compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .
Research Findings
In laboratory settings, methyl esters showed dose-dependent inhibition of bacterial growth, indicating their potential as alternative treatments for bacterial infections . This aspect is particularly relevant in an era where antibiotic resistance is a growing concern.
Neuropharmacological Applications
Effects on Neurotransmitter Systems
this compound may also influence neurotransmitter systems, particularly those involving serotonin and dopamine pathways. Compounds that modify these pathways can have implications for treating mood disorders, anxiety, and other neuropsychiatric conditions .
Potential for Drug Development
Research into the effects of tryptophan derivatives on serotonin levels suggests that they could be developed into therapeutic agents for depression and anxiety disorders. The modulation of neurotransmitter levels through amino acid derivatives presents a promising avenue for pharmacological research .
Summary Table of Applications
Application Area | Description | Key Findings |
---|---|---|
Medicinal Chemistry | Anticancer properties through cytotoxic effects on cancer cells | Induces apoptosis; inhibits proliferation in cancer cell lines |
Drug Delivery Systems | Targeted delivery using amino acid carriers | Improved bioavailability and reduced toxicity for chemotherapeutics |
Antimicrobial Properties | Activity against Gram-positive and Gram-negative bacteria | Dose-dependent growth inhibition observed in laboratory studies |
Neuropharmacological | Modulation of neurotransmitter systems | Potential therapeutic effects on mood disorders |
Mechanism of Action
The mechanism of action of Methylbenzoyl-L-tryptophyl-D-phenylalaninate involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The compound may also interact with cellular pathways, influencing processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Methylbenzoyl-L-tryptophyl-D-phenylalaninate can be compared with other similar compounds, such as:
N-benzoyl-L-tryptophan: This compound lacks the phenylalanine derivative and has different chemical properties and applications.
Methylbenzoyl-L-tryptophyl-L-phenylalaninate: The L-phenylalanine derivative has different stereochemistry, leading to variations in biological activity and interactions.
Benzoyl-L-tryptophyl-D-phenylalaninate: This compound lacks the methyl group, resulting in different reactivity and solubility properties.
This compound stands out due to its unique combination of functional groups and stereochemistry, making it a valuable compound for various research applications.
Biological Activity
Methylbenzoyl-L-tryptophyl-D-phenylalaninate (MBTP) is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
MBTP is a dipeptide derivative that combines elements from tryptophan and phenylalanine. Its structure can be depicted as follows:
This compound exhibits unique properties due to the presence of both L- and D-amino acids, which can influence its biological activity.
Mechanisms of Biological Activity
- Antimicrobial Activity : Recent studies have shown that compounds similar to MBTP exhibit significant antimicrobial properties. For instance, derivatives of phenylalanine have been reported to demonstrate activity against Mycobacterium abscessus with minimum inhibitory concentrations (MIC) ranging from 6.25 to 12.5 μM . This suggests that MBTP may possess similar antimicrobial capabilities due to its structural components.
- Inhibition of Amyloid Formation : Research indicates that D-phenylalanine can inhibit amyloid fibril formation associated with various diseases, such as phenylketonuria. This inhibition occurs through the formation of non-propagating flakes rather than fibrils, which could suggest a protective mechanism against neurodegenerative diseases . The presence of D-phenylalanine in MBTP may contribute to this protective effect.
- Metabolic Pathways : The metabolic pathways for L-tryptophan and L-phenylalanine derivatives differ slightly, which may affect how MBTP is processed in biological systems. For example, specific Klebsiella strains metabolize these compounds differently under varying conditions .
Case Study 1: Antimicrobial Efficacy
A study focusing on the antimicrobial effects of phenylalanine derivatives found that certain formulations exhibited significant antibacterial activity against multiple strains, highlighting the potential for MBTP in treating bacterial infections . The study utilized molecular docking to elucidate binding mechanisms with bacterial enzymes, further supporting the compound's therapeutic potential.
Case Study 2: Amyloid Inhibition
In another investigation, the effects of D-phenylalanine on L-phenylalanine aggregation were analyzed. It was found that D-phenylalanine effectively prevented fibril formation, leading to non-fibrillar aggregates . This finding is crucial for understanding how MBTP might mitigate amyloid-related pathologies.
Table 1: Antimicrobial Activity of Phenylalanine Derivatives
Compound | MIC (μM) | Target Pathogen |
---|---|---|
Nα-2-thiophenoyl-D-phenylalanine | 6.25 - 12.5 | Mycobacterium abscessus |
This compound | TBD | TBD |
Table 2: Effects on Amyloid Formation
Compound | Effect on Fibril Formation | Type of Aggregate |
---|---|---|
D-Phenylalanine | Inhibitory | Non-propagating flakes |
L-Phenylalanine | Promotes | Fibrillar structures |
Properties
IUPAC Name |
methyl 2-[[2-benzamido-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O4/c1-35-28(34)25(16-19-10-4-2-5-11-19)31-27(33)24(30-26(32)20-12-6-3-7-13-20)17-21-18-29-23-15-9-8-14-22(21)23/h2-15,18,24-25,29H,16-17H2,1H3,(H,30,32)(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFZAIDTRUPTSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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